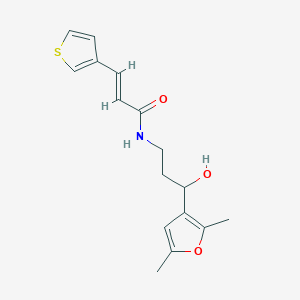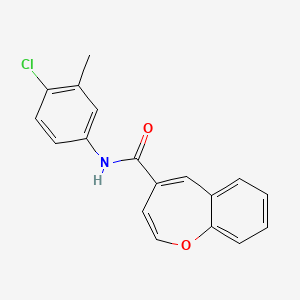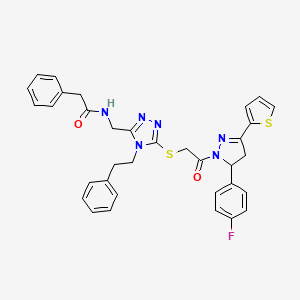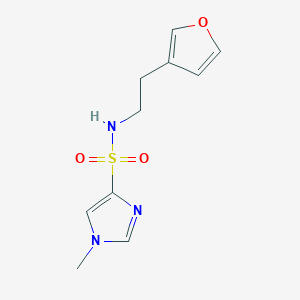![molecular formula C23H28N6O3 B2664943 1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(3,5-dimethoxybenzoyl)-1,4-diazepane CAS No. 2415463-32-8](/img/structure/B2664943.png)
1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(3,5-dimethoxybenzoyl)-1,4-diazepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(3,5-dimethoxybenzoyl)-1,4-diazepane is a complex heterocyclic compound that features a unique combination of triazole, pyridazine, and diazepane rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its structural complexity, which allows for diverse chemical modifications and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(3,5-dimethoxybenzoyl)-1,4-diazepane typically involves multiple steps, starting with the preparation of the triazole and pyridazine rings. The triazole ring can be synthesized through the cyclization of hydrazine derivatives with ortho esters under acidic conditions . The pyridazine ring is often formed via the reaction of hydrazine with diketones or other suitable precursors . The final step involves the coupling of the triazole-pyridazine intermediate with the diazepane moiety, which can be achieved through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and pH of the reaction environment, as well as using high-purity reagents and solvents. Advanced purification techniques such as recrystallization, chromatography, and distillation are often employed to isolate the final product .
化学反应分析
Types of Reactions
1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(3,5-dimethoxybenzoyl)-1,4-diazepane can undergo various chemical reactions, including:
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the triazole, pyridazine, and diazepane rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts such as palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
科学研究应用
1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(3,5-dimethoxybenzoyl)-1,4-diazepane has several scientific research applications:
作用机制
The mechanism of action of 1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(3,5-dimethoxybenzoyl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can interact with cellular receptors, altering signal transduction pathways and affecting cellular functions .
相似化合物的比较
Similar Compounds
1,2,4-Triazolo[3,4-b]thiadiazine: Shares the triazole ring but differs in the presence of a thiadiazine ring instead of pyridazine.
Triazolo[4,3-a]pyrazine: Contains a triazole ring fused with a pyrazine ring.
1,2,4-Triazolo[3,4-b]pyridazine: Similar core structure but lacks the diazepane moiety.
Uniqueness
1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(3,5-dimethoxybenzoyl)-1,4-diazepane is unique due to its combination of triazole, pyridazine, and diazepane rings, which confer distinct chemical and biological properties.
属性
IUPAC Name |
[4-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-(3,5-dimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O3/c1-31-18-13-17(14-19(15-18)32-2)23(30)28-10-4-9-27(11-12-28)21-8-7-20-24-25-22(29(20)26-21)16-5-3-6-16/h7-8,13-16H,3-6,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTOPMSBHRSNWIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCCN(CC2)C3=NN4C(=NN=C4C5CCC5)C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(3-(2,4-Dichlorobenzoyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2664861.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide](/img/structure/B2664862.png)
![1-(3,4-difluorophenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2664865.png)
![4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one](/img/structure/B2664868.png)
![2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{3-[ethyl(phenyl)amino]propyl}acetamide](/img/structure/B2664869.png)
![Methyl 6-[[(2-chloroacetyl)amino]methyl]-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2664872.png)
![N-(3-chloro-4-fluorophenyl)-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2664873.png)


![N-(5-(5-chlorothiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2664877.png)


![2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B2664882.png)

